molecular formula C27H25ClN2O6S B12030274 Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 624726-73-4

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12030274
CAS No.: 624726-73-4
M. Wt: 541.0 g/mol
InChI Key: WLRCCXSXFYTKCW-HYARGMPZSA-N
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Description

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as acetoxy, ethoxy, chlorophenyl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyrimidine core. This can be achieved through the reaction of 2-aminothiazole with a suitable aldehyde under acidic conditions.

    Substitution Reactions: The introduction of the chlorophenyl and ethoxy groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Acetylation and Esterification: The acetoxy group is introduced through acetylation of the hydroxyl group using acetic anhydride. The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and acetoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl 2-(4-acetoxy-3-formylbenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

Scientific Research Applications

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-(4-acetoxy-3-methoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the specific combination of functional groups and the thiazolopyrimidine core. This unique structure imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the acetoxy group may enhance its biological activity compared to compounds with a methoxy group.

Biological Activity

Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound exhibits a unique structural configuration that contributes to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound in detail, supported by relevant data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C28H28N2O7S
  • Molar Mass : 536.6 g/mol
  • CAS Number : 324071-65-0

The structure of this compound features a thiazole ring fused with a pyrimidine structure, which is characteristic of many biologically active molecules. The presence of various functional groups such as ethoxy and acetoxy moieties enhances its potential biological activities.

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have been reported to exhibit a wide range of biological activities. Preliminary studies indicate that this compound may possess significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus62.5 μg/mL
Escherichia coli62.5 μg/mL
Candida albicansNo significant effect

In studies comparing the compound's activity against various bacteria and fungi, it was found to be particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, while showing limited effectiveness against fungi such as Candida albicans.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Thiazolo[3,2-a]pyrimidines have been associated with inhibition of tumor growth in several cancer cell lines.

Table 2: Anticancer Activity Overview

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)TBD
HeLa (cervical cancer)TBD

Further investigation through in vitro and in vivo studies is necessary to establish the precise anticancer mechanisms and efficacy of this compound.

Case Studies and Research Findings

  • Synthesis and Characterization : A study by Mondal et al. (2021) synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. The findings indicated that structural modifications significantly influenced their antimicrobial and anticancer properties .
  • Interaction Studies : Understanding how Ethyl 2-(4-acetoxy-3-ethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl interacts with biological targets is crucial for advancing its clinical applications. Interaction studies can reveal how the compound binds to specific enzymes or receptors involved in disease processes.

Properties

CAS No.

624726-73-4

Molecular Formula

C27H25ClN2O6S

Molecular Weight

541.0 g/mol

IUPAC Name

ethyl (2E)-2-[(4-acetyloxy-3-ethoxyphenyl)methylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H25ClN2O6S/c1-5-34-21-13-17(11-12-20(21)36-16(4)31)14-22-25(32)30-24(18-9-7-8-10-19(18)28)23(26(33)35-6-2)15(3)29-27(30)37-22/h7-14,24H,5-6H2,1-4H3/b22-14+

InChI Key

WLRCCXSXFYTKCW-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4Cl)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4Cl)OC(=O)C

Origin of Product

United States

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